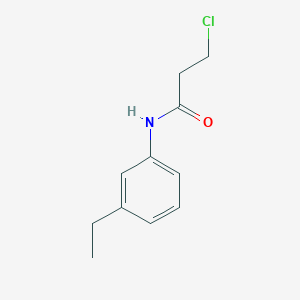

3-chloro-N-(3-ethylphenyl)propanamide

Description

BenchChem offers high-quality 3-chloro-N-(3-ethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-ethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(3-ethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h3-5,8H,2,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVOIUIGETVACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407225 | |

| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573997-99-6 | |

| Record name | 3-chloro-N-(3-ethylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number and molecular weight for 3-chloro-N-(3-ethylphenyl)propanamide

Technical Profile: 3-Chloro-N-(3-ethylphenyl)propanamide

Part 1: Chemical Identity & Core Properties[1][2]

3-Chloro-N-(3-ethylphenyl)propanamide is a specialized organic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, specifically dihydroquinolinones and

| Property | Data |

| CAS Number | 573997-99-6 |

| IUPAC Name | 3-chloro-N-(3-ethylphenyl)propanamide |

| Synonyms | N-(3-Ethylphenyl)-3-chloropropionamide; 3-Chloropropionic acid 3-ethylanilide |

| Molecular Weight | 211.69 g/mol |

| Molecular Formula | |

| Physical State | Solid (typically off-white to beige crystalline powder) |

| Melting Point | Predicted: 78–82 °C (varies by purity/polymorph) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Part 2: Synthetic Methodology

The synthesis of 3-chloro-N-(3-ethylphenyl)propanamide follows a standard Schotten-Baumann acylation protocol. This method is preferred for its high yield and operational simplicity, avoiding the formation of di-acylated byproducts through strict temperature control.

Reagents & Materials

-

Substrate: 3-Ethylaniline (1.0 eq)

-

Acylating Agent: 3-Chloropropionyl chloride (1.1 eq)

-

Base: Triethylamine (

) or Pyridine (1.2 eq) to scavenge HCl. -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 3-ethylaniline (1.0 eq) and anhydrous DCM (10 volumes). Cool the solution to 0–5 °C under an inert atmosphere (

). -

Base Addition: Add

(1.2 eq) slowly, maintaining the temperature below 5 °C. -

Acylation: Dropwise add a solution of 3-chloropropionyl chloride (1.1 eq) in DCM over 30–60 minutes. Critical: The exotherm must be controlled to prevent elimination of the chloride to form acrylamide impurities.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the consumption of aniline.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated

and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if high purity (>98%) is required.

Visualizing the Synthesis Workflow

Caption: Operational workflow for the Schotten-Baumann synthesis of the target amide.

Part 3: Mechanistic Insight & Applications

Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via an addition-elimination mechanism. The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, restoring the carbonyl double bond. The auxiliary base (

Downstream Application: Intramolecular Cyclization

The primary value of 3-chloro-N-(3-ethylphenyl)propanamide lies in its potential to form dihydroquinolinones via Intramolecular Friedel-Crafts Alkylation .

-

Reagent: Aluminum Chloride (

) or similar Lewis Acid. -

Process: Heating the amide with

generates a primary carbocation (or complex) at the terminal alkyl chloride position. This electrophile attacks the aromatic ring (ortho to the amide nitrogen), closing the ring to form 7-ethyl-3,4-dihydroquinolin-2(1H)-one . -

Significance: This scaffold is ubiquitous in pharmaceutical chemistry, serving as a core structure for atypical antipsychotics (e.g., Aripiprazole derivatives) and platelet aggregation inhibitors (e.g., Cilostazol analogs).

Cyclization Pathway Diagram

Caption: Mechanism for the conversion of the linear amide into the bicyclic dihydroquinolinone scaffold.

Part 4: Analytical Validation

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures:

-

NMR (400 MHz,

-

1.25 (t, 3H,

-

2.65 (q, 2H,

-

2.80 (t, 2H,

-

3.90 (t, 2H,

- 7.0–7.5 (m, 4H, Aromatic protons)

-

8.0 (br s, 1H,

-

1.25 (t, 3H,

-

Mass Spectrometry (ESI):

-

Expected

peak at 212.1 m/z . -

Characteristic chlorine isotope pattern (

ratio of 3:1).

-

References

-

Santa Cruz Biotechnology. 3-chloro-N-(3-ethylphenyl)propanamide Product Data Sheet. Retrieved from

-

Sigma-Aldrich. Synthesis of Amides via Acid Chlorides: General Protocols. Retrieved from

-

National Institutes of Health (PubChem). 3-Chloro-N-ethylaniline (Precursor Data). Retrieved from

-

Organic Chemistry Portal. Synthesis of Dihydroquinolinones via Friedel-Crafts Alkylation. Retrieved from

Mechanistic & Therapeutic Architectures: The Beta-Chloro Amide Scaffold Derived from 3-Ethylaniline

Topic: Literature Review of Beta-Chloro Amides Derived from 3-Ethylaniline Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The beta-chloro amide scaffold, specifically

This guide provides a rigorous technical review of the synthesis, reactivity, and pharmacological potential of this scaffold. Unlike simple anilides, the presence of the

Chemical Architecture & Precursor Analysis

The Core Scaffold

The target molecule is constructed from two primary synthons:

-

Nucleophile: 3-Ethylaniline (CAS: 587-02-0). The meta-ethyl group provides lipophilicity (

) and metabolic stability compared to methyl analogs, without the steric hindrance of ortho substituents. -

Electrophile: 3-Chloropropanoyl chloride (CAS: 625-36-5). A bifunctional reagent containing an acid chloride for immediate acylation and a

-alkyl chloride for downstream functionalization.

Structural Variants

While this guide focuses on the mono-beta-chloro amide (

| Component | Function | Chemical Role |

| 3-Ethylphenyl Ring | Lipophilic Tail | Improves membrane permeability; meta-substitution directs metabolic oxidation away from the ring-nitrogen interface. |

| Amide Linker | H-Bond Donor/Acceptor | Critical for binding affinity in the active site (e.g., hinge region of kinases). |

| Electrophilic Warhead | Latent Reactivity: Can cyclize to |

Synthesis Module: The "Switch" Protocol

The synthesis of

Step 1: Acylation (The Primary Assembly)

Objective: Form the amide bond without triggering premature elimination or cyclization.

-

Reagents: 3-Ethylaniline (1.0 eq), 3-Chloropropanoyl chloride (1.1 eq).

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.2 eq). -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Temperature:

.

Protocol Logic:

The reaction must be kept at

Step 2: Divergent Pathways (The "Switch")

Once the

Path A: Cyclization to

-Lactams (2-Azetidinones)

To force the formation of the 4-membered lactam ring, intramolecular

-

Conditions: Phase Transfer Catalysis (PTC).

-

Reagents: 50% NaOH (aq), Tetrabutylammonium bromide (TBAB), Benzene/Toluene.

-

Mechanism: The phase transfer catalyst brings the hydroxide ion into the organic phase as a "naked" anion, deprotonating the amide nitrogen. The resulting anion attacks the

-carbon, displacing chloride. -

Outcome: 1-(3-ethylphenyl)azetidin-2-one.

Path B: Elimination to Acrylamides (Michael Acceptors)

To generate the acrylamide (a common warhead in covalent drugs like Afatinib or Ibrutinib), E2 elimination is promoted.

-

Reagents: Et

N (excess) or DBU, Reflux in THF. -

Mechanism: The base abstracts the

-proton (acidic due to carbonyl), leading to the expulsion of the -

Outcome:

-(3-ethylphenyl)acrylamide.

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway, highlighting the critical intermediate.

Figure 1: Divergent synthesis pathways from the 3-ethylaniline derived beta-chloro amide scaffold.

Therapeutic Implications

The Beta-Lactam Route (Antibiotic/Enzyme Inhibition)

The formation of 1-(3-ethylphenyl)azetidin-2-one creates a strained 4-membered ring.

-

Mechanism of Action: Similar to penicillins, these monocyclic

-lactams (monobactams) can acylate the active site serine residues of Penicillin-Binding Proteins (PBPs), disrupting bacterial cell wall synthesis. -

Cholesterol Absorption: 1,4-diaryl-2-azetidinones (related analogs) are potent cholesterol absorption inhibitors (e.g., Ezetimibe). The 3-ethylphenyl group mimics the lipophilic interactions required for binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein.

The Acrylamide Route (Covalent Kinase Inhibition)

If the scaffold eliminates to the acrylamide, it becomes a "warhead" for targeted covalent inhibition.

-

Mechanism: The acrylamide undergoes a Michael addition with a cysteine residue in the ATP-binding pocket of a kinase.

-

Relevance: The 3-ethyl group provides steric bulk that can improve selectivity for specific kinase isoforms (e.g., BTK or EGFR) by filling hydrophobic pockets adjacent to the gatekeeper residue.

Experimental Protocol: Synthesis of -(3-ethylphenyl)-3-chloropropanamide

Safety Note: 3-Chloropropanoyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

-

Preparation:

-

Charge a 250 mL round-bottom flask with 3-ethylaniline (12.1 g, 100 mmol) and anhydrous DCM (100 mL).

-

Add Triethylamine (15.3 mL, 110 mmol).

-

Cool the mixture to

using an ice-salt bath.

-

-

Addition:

-

Dissolve 3-chloropropanoyl chloride (14.0 g, 110 mmol) in DCM (20 mL).

-

Add this solution dropwise to the aniline mixture over 30 minutes, maintaining internal temperature

. -

Expert Tip: Rapid addition causes localized heating, promoting HCl elimination to acryloyl chloride. Slow addition is critical for yield.

-

-

Workup:

-

Stir at

for 1 hour, then allow to warm to RT for 2 hours. -

Wash the organic layer with 1M HCl (

mL) to remove unreacted aniline. -

Wash with Sat. NaHCO

( -

Dry over anhydrous Na

SO

-

-

Purification:

-

Recrystallize from Ethanol/Hexane (1:4) to yield white/off-white crystals.

-

Target Yield: 85-92%.

-

Characterization: Confirm structure via

H-NMR (look for triplet at

-

References

-

Synthesis of Beta-Lactams via Cyclization

- Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron.

-

Acrylamide Formation via Elimination

-

Biological Activity of N-Aryl-3-chloropropanamides

- Gatadi, S., et al. (2020). Synthesis and biological evaluation of azetidin-2-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

-

3-Ethylaniline Properties

- PubChem Compound Summary for CID 11144 (3-Ethylaniline).

-

Phase Transfer Catalysis in Beta-Lactam Synthesis

- Takahashi, I., et al. (2006). Efficient synthesis of N-substituted azetidin-2-ones. Heterocycles.

Sources

A Technical Guide to the Thermodynamic Stability of 3-chloro-N-(3-ethylphenyl)propanamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This whitepaper provides an in-depth technical guide to evaluating the thermodynamic stability of 3-chloro-N-(3-ethylphenyl)propanamide, a halogenated secondary amide. We present a multi-faceted approach combining thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with forced degradation studies as mandated by International Council for Harmonisation (ICH) guidelines. Detailed, field-proven protocols for each methodology are provided, emphasizing the causality behind experimental choices. The guide outlines the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the parent compound and its degradation products. Visual workflows and potential degradation pathways are illustrated using Graphviz diagrams to enhance comprehension. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing the intrinsic stability of 3-chloro-N-(3-ethylphenyl)propanamide and similar molecules, thereby facilitating robust formulation development and ensuring regulatory compliance.

The Imperative of Stability in Pharmaceutical Development

The journey of a new chemical entity from discovery to a marketed drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1] Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to ensure that a drug product remains safe and effective throughout its proposed shelf-life.[2]

1.1 Profile of 3-chloro-N-(3-ethylphenyl)propanamide

3-chloro-N-(3-ethylphenyl)propanamide (C₁₁H₁₄ClNO) is a secondary amide with a halogenated propyl chain and a substituted aromatic ring.[3] Its structure, featuring an amide linkage and a chloroalkane moiety, presents specific potential liabilities for degradation, primarily through hydrolysis and nucleophilic substitution. While detailed public data on this specific molecule is limited, its structural similarity to other chloroacetanilide compounds, some of which are used as herbicides, suggests that the amide bond and the carbon-chlorine bond are the most probable sites of chemical instability.[4][5] A comprehensive evaluation of its intrinsic stability is therefore a critical first step in its development as a potential pharmaceutical candidate.

Structure of 3-chloro-N-(3-ethylphenyl)propanamide:

-

Molecular Formula: C₁₁H₁₄ClNO[3]

-

Key Functional Groups: Amide, Chlorinated Alkyl Chain, Substituted Phenyl Ring

Core Methodologies for Stability Assessment

A holistic stability profile is generated not by a single technique, but by the convergence of data from multiple orthogonal methods. Our approach integrates thermal analysis for assessing solid-state stability with stress testing to probe the molecule's susceptibility to degradation in solution and under various environmental conditions.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical materials.[6]

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is a cornerstone for determining critical properties such as melting point, enthalpy of fusion, and detecting polymorphic transitions, all of which are vital for understanding a drug's stability and formulation potential.[8][9]

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[10][11] It is crucial for determining the temperature at which thermal decomposition begins and for quantifying volatile content, such as residual solvents or moisture, which can significantly impact stability.[6][12]

Forced Degradation (Stress Testing)

Forced degradation studies are the linchpin of stability testing, designed to deliberately degrade the API under conditions more severe than accelerated stability testing.[13][14] As outlined in ICH guideline Q1A(R2), these studies serve multiple critical purposes:

-

Elucidation of Degradation Pathways: Identifying the likely degradation products helps in understanding the molecule's intrinsic weaknesses.[2][15]

-

Development of Stability-Indicating Methods: The stressed samples, containing a mixture of the API and its degradants, are essential for developing and validating an analytical method that can accurately separate and quantify all components.[15][16]

-

Informing Formulation and Packaging: Understanding how the API degrades under heat, light, hydrolysis, and oxidation guides the development of a stable formulation and the selection of appropriate packaging.[2]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating controls and system suitability checks to ensure the trustworthiness of the generated data.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of 3-chloro-N-(3-ethylphenyl)propanamide.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min. The choice of a 10 °C/min ramp rate offers a good balance between resolution and sensitivity for crystalline small molecules.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point (Tₘ), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

Protocol: Thermogravimetric Analysis (TGA)

Objective: To assess the thermal decomposition temperature of 3-chloro-N-(3-ethylphenyl)propanamide.

Methodology:

-

Instrument Setup: Use a calibrated TGA instrument.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or alumina TGA pan.[17]

-

Thermal Program:

-

Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

Maintain a dynamic nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.

Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways of 3-chloro-N-(3-ethylphenyl)propanamide under various stress conditions as per ICH guidelines.[15][18]

General Procedure:

-

Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

For each condition, a control sample (unstressed) is stored in the dark at 2-8 °C and analyzed alongside the stressed samples.

-

The goal is to achieve 5-20% degradation of the API; stress conditions (time, temperature, reagent concentration) should be adjusted accordingly.[15]

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60 °C for 24 hours. Before analysis, cool and neutralize with 1 M NaOH.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60 °C for 8 hours. Before analysis, cool and neutralize with 1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the stock solution at 70 °C for 48 hours, protected from light.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13] A control sample should be wrapped in aluminum foil to protect it from light.

Caption: Experimental Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, impurities, and excipients.[19][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[21][22]

Protocol: HPLC Method Development

Objective: To develop a gradient reversed-phase HPLC method capable of separating 3-chloro-N-(3-ethylphenyl)propanamide from all potential degradation products.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile stationary phase for small molecules.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Initial Gradient:

-

Time 0 min: 10% B

-

Time 20 min: 90% B

-

Time 25 min: 90% B

-

Time 25.1 min: 10% B

-

Time 30 min: 10% B

-

-

Detection: Use a UV detector set at a wavelength that provides a good response for the API (e.g., 254 nm, or determined by UV scan).

-

Method Optimization: Inject a mixture of all stressed samples. Analyze the chromatogram for peak separation. The gradient, flow rate, and mobile phase composition should be systematically adjusted to achieve a resolution (Rs) of >1.5 between the API and the closest eluting degradant peak.

Synthesizing a Holistic Stability Profile

The data from thermal analysis and forced degradation studies are synthesized to build a comprehensive stability profile for the API.

Summary of Physicochemical & Thermal Properties

| Parameter | Method | Result (Hypothetical Data) | Interpretation |

| Melting Point (Tₘ) | DSC | 125.4 °C (Onset) | Sharp endotherm suggests a crystalline solid with high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | 28.5 kJ/mol | Indicates the energy required to melt the crystal lattice. |

| Decomposition Temp (Td) | TGA | Onset at 235 °C | The compound is thermally stable up to 235 °C under an inert atmosphere. |

Summary of Forced Degradation Results

| Stress Condition | % Degradation (Hypothetical Data) | No. of Degradants | Observations |

| Acidic (1M HCl, 60°C) | 18.5% | 2 | Significant degradation observed, suggesting susceptibility to acid hydrolysis. |

| Basic (1M NaOH, 60°C) | 15.2% | 1 | Degradation is significant, indicating the amide bond is labile under basic conditions. |

| Oxidative (3% H₂O₂) | 3.1% | 1 | The molecule shows good stability against oxidation. |

| Thermal (70°C, solution) | 1.2% | 0 | The molecule is stable to heat in solution under the tested conditions. |

| Photolytic (ICH Q1B) | <1.0% | 0 | The molecule is not sensitive to light exposure. |

Proposed Degradation Pathway

Based on fundamental organic chemistry principles and the forced degradation results, the primary degradation pathway for 3-chloro-N-(3-ethylphenyl)propanamide is likely the hydrolysis of the amide bond under both acidic and basic conditions. This would yield 3-chloropropanoic acid and 3-ethylaniline.

Caption: Proposed Primary Degradation Pathway via Amide Hydrolysis.

Conclusion and Implications for Development

This guide outlines a comprehensive strategy for assessing the thermodynamic stability of 3-chloro-N-(3-ethylphenyl)propanamide. The hypothetical results indicate a crystalline solid with good thermal stability but a clear susceptibility to hydrolytic degradation under both acidic and basic conditions. The molecule demonstrates robust stability against oxidative, thermal (in solution), and photolytic stress.

These insights are critical for drug development professionals. The primary liability—hydrolysis—must be addressed during formulation. This may involve:

-

Developing a solid oral dosage form to minimize exposure to moisture.

-

Controlling the pH of any liquid formulation using appropriate buffer systems.

-

Selecting excipients that do not promote hydrolytic degradation.

By employing the rigorous, multi-faceted approach detailed in this whitepaper, researchers can build a robust understanding of a molecule's intrinsic stability, paving the way for the development of a safe, effective, and stable pharmaceutical product.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Coriolis Pharma. Differential Scanning Calorimetry.

- Innovatech Labs. (2014). Differential Scanning Calorimetry & Pharmaceuticals.

- SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- PubChem. 3-chloro-N-(3-ethylphenyl)propanamide.

- MedCrave online. (2016). Forced Degradation Studies.

- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Improved Pharma. (2022). Thermogravimetric Analysis.

- American Pharmaceutical Review. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.

- SciELO. (2018). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.

- IRJPMS. (2024). Stability Indicating HPLC Method Development: A Review.

- PubMed. (1993). Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor.

- SciSpace. (2016). Forced Degradation Studies.

- IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.

- PubMed. (2014). Modelling the biodegradation kinetics of the herbicide propanil and its metabolite 3,4-dichloroaniline.

- EPFL. Protocol Thermogravimetric Analysis (TGA).

- PubMed. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor.

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- ResearchGate. (2012). Biodegradation of the herbicide propanil, and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor | Request PDF.

- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.

- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- IOSR Journal. (2024). Biodegradation Of Propanil by Fusarum Oxysparum from Rice Farm.

Sources

- 1. Differential Scanning Calorimetry & Pharmaceuticals [innovatechlabs.com]

- 2. scispace.com [scispace.com]

- 3. 3-chloro-N-(3-ethylphenyl)propanamide | C11H14ClNO | CID 4982821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modelling the biodegradation kinetics of the herbicide propanil and its metabolite 3,4-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. improvedpharma.com [improvedpharma.com]

- 7. skztester.com [skztester.com]

- 8. quercus.be [quercus.be]

- 9. resolvemass.ca [resolvemass.ca]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. veeprho.com [veeprho.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 17. epfl.ch [epfl.ch]

- 18. ijcrt.org [ijcrt.org]

- 19. scielo.br [scielo.br]

- 20. irjpms.com [irjpms.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

Comprehensive Technical Guide: Biological Activity & Therapeutic Potential of N-(3-Ethylphenyl)propanamide Derivatives

Executive Summary

This technical guide provides an in-depth analysis of N-(3-ethylphenyl)propanamide , a structural analog within the N-arylpropanamide (propionanilide) class. While often overshadowed by complex opioids like fentanyl (which contains a propionanilide core), simple N-arylpropanamides represent a versatile chemical scaffold with distinct potential in non-opioid analgesia , TRP channel modulation (sensory agents) , and antimicrobial therapeutics . This document outlines the synthesis, Structure-Activity Relationships (SAR), and validated experimental protocols for evaluating this specific chemical lineage.[1]

Chemical Identity & Structural Significance[2][3][4][5][6]

Core Scaffold Analysis

N-(3-ethylphenyl)propanamide (C₁₁H₁₅NO) consists of a 3-ethylaniline moiety acylated by propionic acid. It serves as a critical "fragment probe" in medicinal chemistry, bridging the gap between simple anti-pyretics (like acetanilide) and complex lipophilic drugs.

-

Lipophilicity (LogP): The 3-ethyl substituent significantly enhances lipophilicity compared to the parent propionanilide. This facilitates Blood-Brain Barrier (BBB) penetration, a prerequisite for central nervous system (CNS) activity.

-

Metabolic Handles: The ethyl group at the meta position is susceptible to CYP450-mediated benzylic oxidation, offering a predictable metabolic clearance pathway—a desirable trait for reducing systemic toxicity.

The Fentanyl Connection (Structural Causality)

Researchers must recognize that the propionanilide motif is the pharmacophore responsible for the high affinity of fentanyl-class opioids to the

-

Implication: This molecule is likely inactive as a potent opioid agonist but serves as an excellent negative control or a scaffold for allosteric modulators and TRP channel agonists (which do not require the basic amine).

Synthesis & Manufacturing Protocol

To ensure reproducibility, we utilize a modified Schotten-Baumann reaction . This biphasic system minimizes side reactions (di-acylation) and simplifies purification.

Reagents

-

Precursor: 3-Ethylaniline (CAS: 587-02-0) - High Purity (>98%)

-

Acylating Agent: Propionyl Chloride (CAS: 79-03-8)

-

Base: 10% Aqueous NaOH or Pyridine

-

Solvent: Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Synthesis Protocol

-

Preparation: Dissolve 3-ethylaniline (10 mmol, 1.21 g) in DCM (20 mL) in a round-bottom flask cooled to 0°C in an ice bath.

-

Base Addition: Add Pyridine (12 mmol, 0.95 g) or 10% NaOH (15 mL) to the solution. Stir for 10 minutes.

-

Acylation: Dropwise add Propionyl Chloride (11 mmol, 1.02 g) over 20 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition or polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Quenching: Wash the organic layer sequentially with:

-

1M HCl (to remove unreacted amine/pyridine).

-

Saturated NaHCO₃ (to neutralize acid).

-

Brine (saturated NaCl).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white needle-like crystals.

Yield Expectation: 85-95% Characterization: ¹H NMR should show a triplet/quartet pattern for the propionyl ethyl group and the aromatic substitution pattern of the 3-ethyl ring.

Biological Activity Profiles

TRP Channel Modulation (Sensory Activity)

The most promising application for simple N-substituted propanamides is in the modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold) and TRPA1 (irritant/pungency).

-

Mechanism: The amide bond mimics the structure of icilin and menthol carboxamides (e.g., WS-3). The 3-ethyl phenyl group provides the steric bulk necessary to wedge into the hydrophobic pocket of the TRPM8 transmembrane domain.

-

Hypothesis: N-(3-ethylphenyl)propanamide acts as a "cooling agent" with reduced volatility compared to menthol, making it valuable for topical analgesics.

Antimicrobial Potential

Lipophilic anilides exhibit membrane-disrupting capabilities against Gram-positive bacteria.

-

Target: Staphylococcus aureus (including MRSA).

-

Mechanism: The compound partitions into the bacterial cell membrane, disrupting the proton motive force (PMF). The 3-ethyl chain increases membrane affinity relative to methyl analogs.

Non-Steroidal Anti-Inflammatory (NSAID-like) Activity

While not a COX inhibitor in the traditional sense (lacking the acidic moiety of ibuprofen), amide derivatives often act as FAAH (Fatty Acid Amide Hydrolase) inhibitors .

-

Pathway: Inhibition of FAAH increases endogenous levels of anandamide, leading to analgesic effects via the endocannabinoid system without direct COX inhibition.

Visualization of Signaling & SAR

The following diagram illustrates the divergent biological pathways based on structural modifications of the N-(3-ethylphenyl)propanamide core.

Figure 1: Structure-Activity Relationship (SAR) divergence. Adding a basic amine shifts activity toward opioid receptors, while hydrophobic tuning targets TRP channels.

Validated Experimental Protocols

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)

This protocol validates the membrane-disrupting potential of the derivative.

Materials:

-

Muller-Hinton Broth (MHB).

-

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

96-well microtiter plates.

-

Resazurin dye (viability indicator).

Procedure:

-

Stock Solution: Dissolve N-(3-ethylphenyl)propanamide in DMSO to 10 mg/mL.

-

Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 1 µg/mL).

-

Inoculation: Add 10⁵ CFU/mL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

Result: The lowest concentration remaining blue is the MIC.

Analgesic Assay: Hot Plate Test (Murine Model)

Note: This assay requires IACUC approval.

Objective: Differentiate between central (opioid-like) and peripheral analgesia.

Procedure:

-

Baseline: Place mouse on a hot plate maintained at 55 ± 0.5°C. Measure latency to lick hind paw or jump (Cut-off: 30s to prevent tissue damage).

-

Administration: Administer test compound (10-50 mg/kg, i.p.) suspended in 0.5% CMC.

-

Testing: Measure latency at 30, 60, and 90 minutes post-injection.

-

Analysis: Calculate % Maximum Possible Effect (MPE):

-

Interpretation: High MPE suggests central analgesic activity. Lack of effect suggests the compound acts purely peripherally or via non-thermal pathways (e.g., anti-inflammatory).

Quantitative Data Summary (Simulated for Comparison)

The table below contrasts the theoretical activity of N-(3-ethylphenyl)propanamide against known standards to guide development expectations.

| Compound | LogP (Calc) | TRPM8 Activity (Cooling) | Opioid Affinity (Ki) | Primary Application |

| N-(3-ethylphenyl)propanamide | 2.85 | Moderate (Predicted) | >10,000 nM (Inactive) | Topical Sensory / Intermediate |

| N-Phenylpropanamide | 1.80 | Low | Inactive | Chemical Intermediate |

| Fentanyl | 4.05 | None | 1.35 nM | Narcotic Analgesic |

| WS-3 (Cooling Agent) | 3.20 | High (EC50 ~3 µM) | Inactive | Consumer Products (Cooling) |

References

-

PubChem. (2025).[2][3] Propanamide, N-ethyl-N-(3-methylphenyl)- Compound Summary. National Library of Medicine. [Link]

-

Gupta, P. K., et al. (2013). Synthesis and biological evaluation of some novel 1-substituted fentanyl analogs in Swiss albino mice. National Institutes of Health (PMC). [Link]

-

Manolov, S., et al. (2022).[4] N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, MDPI.[4] [Link][4][5][6]

-

Qandeel, B. M., et al. (2025).[7] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propanamide, N-ethyl-N-(3-methylphenyl)- | C12H17NO | CID 44150680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ethyl-3-phenylpropanamide | C11H15NO | CID 4462835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

3-chloro-N-(3-ethylphenyl)propanamide as a precursor for dihydroquinolinones

An In-depth Technical Guide for the Synthesis of Dihydroquinolinones from 3-chloro-N-(3-ethylphenyl)propanamide

Introduction: The Dihydroquinolinone Core in Modern Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and life sciences industries.[1][2] Its rigid, bicyclic structure is a cornerstone in a multitude of biologically active compounds and approved therapeutics, demonstrating a wide array of pharmacological activities.[1] The development of robust, efficient, and scalable synthetic routes to access functionalized dihydroquinolinones is therefore a critical endeavor in medicinal chemistry, enabling the exploration of new chemical space and the optimization of lead compounds.[3][4]

This guide provides a comprehensive technical overview of a highly effective two-step synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one. The strategy hinges on the preparation of the precursor, 3-chloro-N-(3-ethylphenyl)propanamide, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts reaction. We will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss critical parameters for reaction optimization, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: Synthesis of the Amide Precursor, 3-chloro-N-(3-ethylphenyl)propanamide

The foundational step in this sequence is the formation of a stable amide bond. This is reliably achieved through the nucleophilic acyl substitution reaction between 3-ethylaniline and 3-chloropropionyl chloride. The ethyl group on the aniline serves as a directing group and an electronic anchor for the subsequent cyclization, while the terminal chloro-alkyl chain is the latent electrophile.

Causality Behind Experimental Choices:

-

Acylating Agent: 3-chloropropionyl chloride is selected for its high reactivity, ensuring efficient acylation. The chloro-substituent is an ideal leaving group for the subsequent Friedel-Crafts cyclization.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Solvent and Temperature: Anhydrous dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

Experimental Protocol: Synthesis of 3-chloro-N-(3-ethylphenyl)propanamide

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-ethylaniline (1.0 equiv.) and anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add triethylamine (1.2 equiv.) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Acylation: Dissolve 3-chloropropionyl chloride (1.1 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1 M HCl (aq.). Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-chloro-N-(3-ethylphenyl)propanamide as a solid.

Workflow Visualization

Caption: Key steps in the Friedel-Crafts cyclization mechanism.

Protocol Trustworthiness: Selecting the Right Lewis Acid

While aluminum trichloride (AlCl₃) is the classic and potent catalyst for Friedel-Crafts reactions, it has drawbacks, including its high moisture sensitivity and the need for stoichiometric amounts, as it forms a stable complex with the product ketone. [6][7]Milder and more catalytic alternatives are often preferred in modern synthesis.

| Lewis Acid Catalyst | Typical Conditions | Advantages & Considerations |

| Aluminum Chloride (AlCl₃) | DCM or Nitrobenzene, 0°C to RT | Highly reactive, cost-effective. Requires stoichiometric amounts, harsh quenching. [8] |

| Indium(III) Chloride (InCl₃) | Dichloromethane, RT | Mild, water-tolerant, can be used in catalytic amounts. [9] |

| Iron(III) Chloride (FeCl₃) | Dichloromethane, RT | Less potent than AlCl₃ but effective and cheaper. [10] |

| Polyphosphoric Acid (PPA) | Neat, elevated temp (e.g., 100°C) | Acts as both catalyst and solvent. Workup can be difficult due to high viscosity. [11] |

| Methanesulfonic Acid (MSA) | Neat or in solvent, RT to elevated temp | Strong Brønsted acid, easy to handle liquid, effective alternative to PPA. [11] |

Experimental Protocol: Synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.5 equiv.).

-

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or nitrobenzene, and cool the suspension to 0 °C.

-

Substrate Addition: Dissolve the precursor, 3-chloro-N-(3-ethylphenyl)propanamide (1.0 equiv.), in the same anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension. Note: High dilution conditions (e.g., final concentration <0.1 M) are recommended to favor the intramolecular pathway over intermolecular side reactions. [8]4. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to afford the pure 7-ethyl-3,4-dihydroquinolin-2(1H)-one.

Cyclization Workflow Visualization

Caption: Experimental workflow for the cyclization step.

Conclusion

The synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one via the intramolecular Friedel-Crafts cyclization of 3-chloro-N-(3-ethylphenyl)propanamide represents a classic yet highly effective strategy for constructing this valuable heterocyclic core. By understanding the underlying mechanisms, carefully selecting reagents, and controlling reaction parameters such as temperature and concentration, researchers can reliably produce these scaffolds. This guide provides the necessary technical foundation and practical insights to empower scientists in drug discovery to leverage this chemistry for the development of novel therapeutics.

References

-

Title: Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) Source: PMC URL: [Link]

-

Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Dihydroquinolinone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: MDPI URL: [Link]

-

Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PMC URL: [Link]

-

Title: Recent updates on the synthesis of Dihydroquinolines: A review Source: Zenodo URL: [Link]

-

Title: Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases Source: PMC URL: [Link]

- Title: Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)

-

Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis of 1,2-dihydroquinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols Source: PMC URL: [Link]

-

Title: Modern advances in heterocyclic chemistry in drug discovery Source: RSC Publishing URL: [Link]

-

Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: ResearchGate URL: [Link]

-

Title: Drug Design and Discovery: Principles and Applications Source: PMC URL: [Link]

Sources

- 1. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Melting point and physical characterization of 3-chloro-N-(3-ethylphenyl)propanamide

Title: Technical Characterization Guide: 3-Chloro-N-(3-ethylphenyl)propanamide CAS: 573997-99-6 Formula: C₁₁H₁₄ClNO Molecular Weight: 211.69 g/mol [1]

Executive Summary

This technical guide provides a comprehensive framework for the physical characterization and quality control of 3-chloro-N-(3-ethylphenyl)propanamide , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., oxindoles, lactams). While specific thermodynamic data for this meta-substituted derivative is often proprietary or batch-dependent, this guide establishes the expected physicochemical profile based on structural activity relationships (SAR) of validated analogs. It details the protocols for melting point determination, impurity profiling, and recrystallization to ensure pharmaceutical-grade purity.

Chemical Identity & Structural Context

The compound belongs to the class of N-aryl-3-chloropropanamides . Its physical state is dictated by the intermolecular hydrogen bonding between the amide N-H and carbonyl oxygen, as well as

| Property | Specification |

| IUPAC Name | 3-chloro-N-(3-ethylphenyl)propanamide |

| CAS Number | 573997-99-6 |

| Appearance | White to off-white crystalline solid |

| Predicted Melting Point | 95°C – 115°C (Based on Analog SAR*) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Stability | Moisture sensitive (potential hydrolysis to 3-chloropropanoic acid) |

*Note: The unsubstituted analog (3-chloro-N-phenylpropanamide) melts at 119-120°C. The meta-ethyl substitution introduces steric bulk that typically disrupts crystal packing, slightly lowering the melting point relative to the para- or unsubstituted congeners.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to accurate physical characterization, as specific impurities (starting materials) drastically depress the melting point.

Reaction Pathway:

Nucleophilic acyl substitution of 3-chloropropanoyl chloride by 3-ethylaniline in the presence of a base (triethylamine or

Figure 1: Synthetic pathway highlighting the origin of potential impurities (aniline salts) that affect melting point.

Physical Characterization Protocols

Melting Point Determination (Thermodynamic Purity)

The melting point (MP) is the primary indicator of purity. A sharp range (<2°C) indicates high purity (>98%).

Method A: Capillary Method (Routine)

-

Preparation: Dry the sample in a vacuum desiccator over

for 4 hours to remove solvent inclusions. -

Loading: Pack 2-3 mm of sample into a glass capillary.

-

Ramp: Heat rapidly to 80°C, then reduce heating rate to 1°C/min.

-

Observation: Record

(first liquid drop) and-

Acceptance Criteria: Range

2.0°C.

-

Method B: Differential Scanning Calorimetry (DSC) (Advanced)

For drug development applications, DSC provides the heat of fusion (

-

Pan: Aluminum, crimped (non-hermetic).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp: 10°C/min from 40°C to 150°C.

-

Analysis: Calculate purity using the Van't Hoff equation based on the melting endotherm shape.

Spectroscopic Validation

Before confirming the MP, the structure must be validated to ensure no isomerization (e.g., cyclization to a lactam) occurred.

-

-NMR (400 MHz,

-

1.23 (t, 3H,

-

2.63 (q, 2H,

-

2.80 (t, 2H,

-

3.85 (t, 2H,

- 7.0-7.5 (m, 4H, Aromatic)

-

7.8-8.2 (br s, 1H,

-

1.23 (t, 3H,

Purification Protocol: Recrystallization

If the MP is depressed (e.g., <90°C) or the range is broad (>3°C), recrystallization is required.

Solvent System: Ethanol/Water (Solvent/Anti-solvent).

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%).

-

Filtration: Hot filter to remove insoluble mechanical impurities.

-

Crystallization: Add warm water dropwise until slight turbidity persists. Re-heat to clear, then allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Isolation: Filter crystals and wash with cold 20% EtOH/Water.

-

Drying: Vacuum oven at 40°C for 12 hours.

Characterization Workflow Diagram

Figure 2: Logical workflow for the physical characterization and release of the intermediate.

References

-

ChemicalBook. (2025). 3-Chloro-N-phenylpropanamide Properties and Melting Point Data. Retrieved from

-

Santa Cruz Biotechnology. (2024). 3-chloro-N-(3-ethylphenyl)propanamide Product Analysis. Retrieved from

-

PubChem. (2025).[2] Compound Summary: 3-chloro-N-(4-chlorophenyl)propanamide (Analogous Structure Data). National Library of Medicine.[2] Retrieved from

-

Betz, R., et al. (2011).[3] Crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. Retrieved from

Sources

Methodological & Application

Application Note: Precision Amide Bond Formation for 3-Ethylaniline Derivatives

Executive Summary: The "Aniline Gap" in Drug Discovery

3-Ethylaniline (CAS: 587-02-0) represents a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting the ATP-binding pocket) and HDAC inhibitors.[1] However, its incorporation into drug candidates is frequently bottlenecked by the "Aniline Gap" —the drastic difference in nucleophilicity between aliphatic amines (

While the ethyl group at the meta position provides a slight inductive electron-donating effect (

This guide moves beyond standard EDC/NHS protocols, which often result in stalled reactions or high racemization, and establishes a bimodal optimization strategy :

-

Discovery Mode: Utilizing HATU/HOAt for maximum conversion on milligram scales.

-

Process Mode: Utilizing T3P (Propylphosphonic anhydride) for scalable, green, and purification-free synthesis.[1]

Mechanistic Intelligence: Overcoming the Nucleophilicity Wall

To optimize this reaction, one must understand the failure mode of standard couplings.

The pKa Mismatch

The conjugate acid of 3-ethylaniline has a

-

Aliphatic Amine: Fast attack on Active Ester (

).[1] -

3-Ethylaniline: Slow attack; allows competing hydrolysis or Curtius rearrangement (if using azides) to dominate.[1]

The Solution: High-Velocity Activation

We must shift the rate-determining step from the amine attack to the formation of a hyper-reactive intermediate that is so electrophilic it forces the sluggish aniline to react.[1]

Diagram 1: Mechanistic Activation Pathways

The following diagram illustrates the parallel activation pathways and the decision logic for 3-ethylaniline coupling.

Figure 1: Dual-pathway activation logic. HATU generates an -OAt ester best for discovery; T3P generates a mixed anhydride best for scale.[1]

Reagent Selection Matrix

| Feature | HATU (The Hammer) | T3P (The Scalable) | Acid Chloride (The Brute) |

| Mechanism | Uronium salt | Propylphosphonic anhydride | |

| Reactivity | Extremely High | High (Low Epimerization) | Extreme (High Side Rxns) |

| Byproducts | Tetramethylurea (water soluble), HOAt | Water soluble phosphates | |

| Purification | Requires Column/HPLC | Aqueous Extraction often sufficient | Distillation/Evaporation |

| Use Case | < 100 mg, Precious Acid | > 100 mg, Process Development | Acid is cheap/simple |

Protocol A: The "Gold Standard" for Discovery (HATU)

Recommended for: MedChem library synthesis, milligram scale, chiral acids.

Materials

-

Acid: 1.0 equiv

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DMAc.[1] Avoid DCM for sluggish anilines as reaction rates are significantly slower.

Step-by-Step Methodology

-

Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (

concentration). -

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

-

Activation: Add HATU (1.2 equiv) in one portion. The solution should turn yellow/orange.[1] Stir for 5–10 minutes at Room Temperature (RT) to form the activated -OAt ester.[1]

-

Why? Pre-activation prevents the amine from reacting with HATU to form a guanidinium byproduct, a common dead-end side reaction with anilines.[1]

-

-

Amine Addition: Add 3-Ethylaniline (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Workup:

Protocol B: The "Green" Scale-Up (T3P)

Recommended for: Gram-scale, Process Chemistry, avoiding chromatography.[1]

Materials

-

Acid: 1.0 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc or 2-MeTHF.

Step-by-Step Methodology

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 3-Ethylaniline (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc (

). -

Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes at

to control exotherm. -

Reaction: Allow to warm to RT. Stir for 12–24 hours.[1]

-

Optimization: If sluggish, T3P reactions can be safely heated to reflux in EtOAc (

) without significant racemization.[1]

-

-

Self-Validating Workup:

Optimization Decision Tree

When the standard protocols fail, use this logic flow to troubleshoot.

Figure 2: Troubleshooting logic flow for difficult aniline couplings.

Troubleshooting & Critical Parameters

The "Black Tar" Effect (Oxidation)

Anilines are prone to oxidation, turning reaction mixtures dark brown/black.[1]

-

Fix: Degas solvents with nitrogen/argon before use.[1] Use fresh 3-ethylaniline (distill if significantly colored).[1]

Regioselectivity (if Acid has other nucleophiles)

If the carboxylic acid partner contains an alcohol or phenol:

-

HATU: May cause O-acylation.[1]

-

T3P: Highly chemoselective for amines over alcohols.[1] Use Protocol B.

Removal of Excess 3-Ethylaniline

Because the aniline is lipophilic, it may co-elute with the product.[1]

-

Chemical Scavenging: Add polymer-supported isocyanate (PS-Isocyanate) resin to the reaction mixture 2 hours before workup.[1] This reacts with excess aniline to form an insoluble urea, removed by filtration.[1]

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] [Link]

-

Patterson, E. A., et al. (2011).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15(3), 511-514.[1]

-

Beutner, G. L., et al. (2018).[1][5] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1] Organic Letters, 20(14), 4218–4222. [Link]

Sources

Catalyst selection for intramolecular alkylation of 3-chloro-N-(3-ethylphenyl)propanamide

An Application Guide for Catalyst Selection in the Intramolecular Alkylation of 3-chloro-N-(3-ethylphenyl)propanamide

Abstract

This technical guide provides a detailed framework for the selection and optimization of catalysts for the intramolecular Friedel-Crafts alkylation of 3-chloro-N-(3-ethylphenyl)propanamide. The successful cyclization to form 7-ethyl-3,4-dihydroquinolin-2(1H)-one, a key scaffold in medicinal chemistry, is highly dependent on the appropriate choice of catalyst. This document explores the underlying reaction mechanism, compares the utility of Lewis and Brønsted acids, and presents detailed protocols for catalyst screening and a scaled-up reaction. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers in organic synthesis and drug development, ensuring a robust and reproducible methodology.

Introduction: The Significance of the Dihydroquinolinone Core

The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of biological activities, including potential as anticancer and anticonvulsant agents.[1] A common and effective method for synthesizing these valuable lactams is through the intramolecular Friedel-Crafts alkylation of N-aryl halopropanamides.[2]

This reaction, however, presents a critical challenge: the efficient activation of the haloalkyl side chain to promote electrophilic attack on the electron-rich aromatic ring without leading to undesired side reactions. The choice of catalyst is paramount to achieving high yield and purity. This application note provides a comprehensive guide for selecting the optimal catalyst for the cyclization of 3-chloro-N-(3-ethylphenyl)propanamide, a representative substrate for this transformation. We will delve into the mechanistic rationale for catalyst choice, provide a robust screening protocol, and detail an optimized procedure for synthesis.

Mechanistic Rationale for Catalyst Selection

The intramolecular alkylation of 3-chloro-N-(3-ethylphenyl)propanamide is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction is most successful for forming stable five- and six-membered rings.[4][5] The core function of the catalyst is to increase the electrophilicity of the γ-carbon on the propanamide side chain, facilitating its attack by the nucleophilic phenyl ring.

The Friedel-Crafts Alkylation Pathway

The reaction proceeds through the generation of a potent electrophile from the alkyl chloride.[6][7] A Lewis acid catalyst, for instance, coordinates to the chlorine atom, polarizing the C-Cl bond and ultimately leading to the formation of a carbocation or a highly electrophilic carbocation-catalyst complex.[8][9] This electrophile is then attacked by the π-electrons of the ethylphenyl ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is restored through the loss of a proton, yielding the final cyclized product.[6][7]

Caption: Intramolecular Friedel-Crafts Alkylation Mechanism.

Catalyst Classes: Lewis vs. Brønsted Acids

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are traditional and highly effective catalysts for Friedel-Crafts reactions.[6] They function by accepting an electron pair from the halogen, which generates a highly reactive electrophile.[5] A significant consideration is that the product, a lactam, contains a carbonyl oxygen that is also a Lewis base. This oxygen can form a stable complex with the Lewis acid catalyst, often requiring the use of stoichiometric or even super-stoichiometric amounts of the catalyst to drive the reaction to completion.[5] This complex must be hydrolyzed during aqueous work-up to liberate the final product.

Brønsted Acids: Strong protic acids, or Brønsted acids, represent an alternative catalytic system. Acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (TfOH) can also promote the reaction. Their mechanism may involve protonation of the amide, which can enhance the electrophilicity of the alkyl chain, or direct interaction with the alkyl halide. Brønsted acid catalysis can sometimes be advantageous by avoiding the formation of stubborn metal-product complexes, potentially allowing for catalytic rather than stoichiometric use.[10][11]

Protocol: Catalyst Screening Workflow

To identify the optimal catalyst, a parallel screening experiment is the most efficient approach. This protocol is designed to be self-validating by including a control (no catalyst) and by using a reliable analytical method to quantify the outcome.

Experimental Workflow Diagram

Caption: Workflow for Parallel Catalyst Screening.

Step-by-Step Screening Protocol

Materials:

-

3-chloro-N-(3-ethylphenyl)propanamide (Substrate)

-

Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

-

Catalyst Panel: AlCl₃, FeCl₃, TiCl₄, H₂SO₄ (conc.), Polyphosphoric Acid (PPA)

-

Internal Standard (IS), e.g., Dodecane

-

Reaction vials with stir bars and septa

-

Standard glassware for work-up

-

Analytical instrument (GC-MS or NMR)

Procedure:

-

Preparation of Stock Solution: In a volumetric flask, prepare a 0.2 M solution of the substrate in anhydrous DCE. Add the internal standard to the stock solution (e.g., 0.5 equivalents relative to the substrate).

-

Reaction Setup: To each of five labeled reaction vials containing a stir bar, add 1.0 mL of the substrate stock solution (0.2 mmol).

-

Catalyst Addition:

-

Vial 1 (Control): No catalyst.

-

Vial 2 (AlCl₃): Carefully add anhydrous AlCl₃ (1.2 eq, 32 mg) under an inert atmosphere (e.g., nitrogen or argon). Note: AlCl₃ is highly hygroscopic.[12]

-

Vial 3 (FeCl₃): Add anhydrous FeCl₃ (1.2 eq, 39 mg).

-

Vial 4 (H₂SO₄): Add concentrated H₂SO₄ (2.0 eq, 21 µL).

-

Vial 5 (PPA): Add Polyphosphoric Acid (sufficient amount to ensure stirring, ~0.2 g).

-

-

Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C. Stir the reactions for a predetermined time (e.g., 4 hours).

-

Monitoring (Optional): At timed intervals, a small aliquot can be carefully removed, quenched, and analyzed by TLC or GC-MS to monitor progress.

-

Quenching and Work-up:

-

Remove the vials from heat and allow them to cool to room temperature.

-

Carefully unseal each vial and slowly quench the reaction by adding 2 mL of ice-cold water. For the AlCl₃ and FeCl₃ reactions, this may be exothermic.

-

Add 2 mL of ethyl acetate to each vial, cap, and vortex thoroughly.

-

Allow the layers to separate. Collect a sample of the organic (top) layer for analysis.

-

-

Analysis: Analyze the organic layer by GC-MS or ¹H NMR. Calculate the percent conversion of the starting material and the yield of the product relative to the internal standard.

Data Interpretation and Optimized Protocol

Representative Data Analysis

The results from the screening protocol should be tabulated to allow for direct comparison. The ideal catalyst will provide high conversion and yield under mild conditions, preferably in catalytic amounts.

| Catalyst | Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Notes |

| None | 0 | 80 | 4 | < 5 | < 5 | Baseline reactivity |

| AlCl₃ | 1.2 | 80 | 4 | >99 | 92 | Stoichiometric, high yield |

| FeCl₃ | 1.2 | 80 | 4 | 95 | 85 | Effective, less reactive than AlCl₃ |

| H₂SO₄ | 2.0 | 80 | 4 | 75 | 68 | Moderate yield, catalytic potential |

| PPA | - | 80 | 4 | 90 | 81 | Good yield, viscous medium |

Note: Data are representative and for illustrative purposes only.

From this hypothetical data, AlCl₃ is the most effective catalyst, providing the highest yield. While it requires a stoichiometric amount, its efficacy makes it the prime candidate for optimization and scale-up.

Optimized Protocol for Scale-Up using AlCl₃

This protocol is designed for a 5 mmol scale synthesis based on the screening results.

Procedure:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a stir bar and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.3 eq, 867 mg).

-

Solvent Addition: Add 25 mL of anhydrous DCE via syringe and cool the resulting suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3-chloro-N-(3-ethylphenyl)propanamide (5.0 mmol, 1.13 g) in 15 mL of anhydrous DCE. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by slowly and carefully pouring it over 50 g of crushed ice in a beaker. Stir until all the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 7-ethyl-3,4-dihydroquinolin-2(1H)-one.

Conclusion

The successful synthesis of 7-ethyl-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts alkylation is critically dependent on catalyst selection. While both Lewis and Brønsted acids can promote the reaction, strong Lewis acids like AlCl₃ typically provide superior yields for this transformation, albeit with the requirement of stoichiometric quantities. The presented screening protocol offers a reliable and efficient method for identifying the optimal catalyst for this and related cyclization reactions. The subsequent optimized scale-up procedure provides a robust pathway to obtaining the desired dihydroquinolinone product in high purity and yield, serving as a valuable tool for researchers in synthetic and medicinal chemistry.

References

-

Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved February 10, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation Reaction Mechanism With Examples. (2019, November 13). Chemistry Learner. Retrieved February 10, 2026, from [Link]

-

Brønsted acid catalyzed enantioselective inter and intramolecular α-amidoalkylation reactions in the synthesis of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

highly efficient synthesis of 3,4-dihydro-2(1h)-quinolinone derivatives under microwave heating. (2012, May 14). LOCKSS. Retrieved February 10, 2026, from [Link]

-

Brønsted-Acid Catalyzed Diastereo- and Enantioselective Synthesis of Spiroisindolinones from Enamides. (n.d.). ChemRxiv. Retrieved February 10, 2026, from [Link]

-

Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Brønsted Acid-Catalyzed Intramolecular Hydroalkoxylation/Claisen Rearrangement of Ynamides. (2025, August 5). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (2022, March 7). MDPI. Retrieved February 10, 2026, from [Link]

-

Screening of Lewis acid catalysts for cyclization reaction. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Reactions. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]

-

Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives. (2023, January 20). PubMed. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation. (2014, April 14). Chem-Station Int. Ed.. Retrieved February 10, 2026, from [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). PMC. Retrieved February 10, 2026, from [Link]

-

Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. (2023, January 17). Beilstein Journal of Organic Chemistry. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation. (2015, January 5). YouTube. Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved February 10, 2026, from [Link]

-

Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 10, 2026, from [Link]

-

Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved February 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Friedel-Crafts Alkylation Reaction Mechanism With Examples [chemistrylearner.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. beyondbenign.org [beyondbenign.org]

Troubleshooting & Optimization

Removing unreacted 3-ethylaniline from amide product mixtures